K-Ras ligand-Linker Conjugate 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C43H54N8O9 |

|---|---|

Molekulargewicht |

826.9 g/mol |

IUPAC-Name |

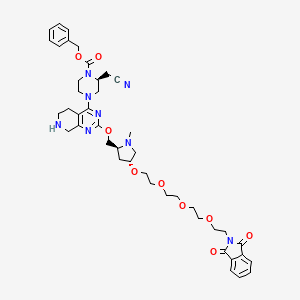

benzyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C43H54N8O9/c1-48-28-34(58-24-23-57-22-21-56-20-19-55-18-17-51-40(52)35-9-5-6-10-36(35)41(51)53)25-33(48)30-59-42-46-38-26-45-14-12-37(38)39(47-42)49-15-16-50(32(27-49)11-13-44)43(54)60-29-31-7-3-2-4-8-31/h2-10,32-34,45H,11-12,14-30H2,1H3/t32-,33-,34+/m0/s1 |

InChI-Schlüssel |

RLYCTEGJKCAPGP-DHWXLLNHSA-N |

Isomerische SMILES |

CN1C[C@@H](C[C@H]1COC2=NC3=C(CCNC3)C(=N2)N4CCN([C@H](C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCN6C(=O)C7=CC=CC=C7C6=O |

Kanonische SMILES |

CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCN6C(=O)C7=CC=CC=C7C6=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to K-Ras Ligand-Linker Conjugate 1 and its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma (K-Ras) protein, a member of the Ras superfamily of small GTPases, is a critical regulator of cellular signaling pathways responsible for cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, making it a highly sought-after therapeutic target. However, the shallow effector-binding pockets on the surface of K-Ras have historically rendered it "undruggable" by conventional small-molecule inhibitors.

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened up new avenues for targeting challenging proteins like K-Ras. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein of interest. This technical guide provides a comprehensive overview of "K-Ras ligand-Linker Conjugate 1," a key building block in the synthesis of a K-Ras targeting PROTAC, and its role in the development of novel cancer therapeutics.

Chemical Structure and Properties of this compound

"this compound" is a chemical entity that incorporates a ligand designed to bind to the K-Ras protein, connected to a linker with a terminal functional group ready for conjugation to an E3 ligase ligand. It serves as a precursor for the synthesis of "PROTAC K-Ras Degrader-1" (catalog number HY-129523), a PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of K-Ras[1].

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₄₄H₅₅N₇O₁₀ | MedchemExpress |

| Molecular Weight | 857.95 g/mol | MedchemExpress |

| Appearance | Solid | --- |

| Solubility | Soluble in DMSO | --- |

Synthesis and Mechanism of Action

Synthesis of PROTAC K-Ras Degrader-1

"this compound" is a key intermediate in the multi-step synthesis of "PROTAC K-Ras Degrader-1". The synthesis involves the conjugation of the K-Ras binding moiety to a linker, which is then coupled to a Cereblon E3 ligase ligand, such as thalidomide (B1683933) or its analogs. Detailed synthetic procedures are often proprietary and can be found in patent literature, such as WO2019195609A2, which describes the synthesis of related modulators of proteolysis[2][3]. The general synthetic scheme involves standard organic chemistry reactions to connect the three components: the K-Ras ligand, the linker, and the E3 ligase ligand.

Mechanism of Action of PROTAC K-Ras Degrader-1

The resulting "PROTAC K-Ras Degrader-1" functions by inducing the selective degradation of the K-Ras protein. This process is initiated by the simultaneous binding of the PROTAC to both the K-Ras protein and the Cereblon E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the surface of K-Ras. The polyubiquitinated K-Ras is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the K-Ras protein. This degradation disrupts K-Ras-mediated downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival.

Caption: Mechanism of PROTAC-mediated K-Ras degradation.

K-Ras Signaling Pathway and Impact of Degradation

K-Ras, when activated by binding to GTP, initiates a cascade of downstream signaling events that are crucial for cell growth and survival. The two major effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Constitutive activation of these pathways due to K-Ras mutations leads to uncontrolled cell proliferation and tumorigenesis.

By inducing the degradation of K-Ras, "PROTAC K-Ras Degrader-1" effectively shuts down these oncogenic signaling cascades. This leads to the inhibition of downstream effector phosphorylation and a subsequent reduction in the expression of genes involved in cell cycle progression and survival.

Caption: K-Ras signaling pathway and the point of intervention by PROTAC-mediated degradation.

Experimental Protocols

The following are generalized protocols for assessing the activity of K-Ras degrading PROTACs, based on established methodologies for similar molecules.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines with known K-Ras mutations (e.g., SW1573, AsPC-1, HPAF-II) are commonly used.

-

Culture Conditions: Cells are maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

PROTAC Treatment: "PROTAC K-Ras Degrader-1" is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is serially diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) is included in all experiments.

Western Blot Analysis for K-Ras Degradation

This protocol is used to determine the dose- and time-dependent degradation of K-Ras.

-

Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of "PROTAC K-Ras Degrader-1" for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and denature by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software. Normalize the K-Ras signal to the loading control to determine the percentage of remaining K-Ras relative to the vehicle-treated control.

Caption: Experimental workflow for Western blot analysis of K-Ras degradation.

Quantitative Data and Performance Metrics

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved).

While specific DC₅₀ and Dₘₐₓ values for "PROTAC K-Ras Degrader-1" (HY-129523) are not widely published beyond the statement of "≥70% degradation efficacy in SW1573 cells"[1][2], data from closely related K-Ras degraders can provide an indication of the expected potency. For instance, a similar VHL-based K-Ras G12D degrader has demonstrated potent degradation activity in various cell lines.

Table 1: In Vitro Degradation Potency (DC₅₀) of a Representative K-Ras G12D PROTAC Degrader

| Cell Line | K-Ras Genotype | DC₅₀ (nM) |

| AsPC-1 | G12D | 59.97 |

| SNU-1 | Heterozygous G12D | 19.77 |

| HPAF-II | Heterozygous G12D | 52.96 |

| AGS | Heterozygous G12D | 7.49 |

| PANC 04.03 | Heterozygous G12D | 87.8 |

| (Data for a representative K-Ras G12D degrader, Compound 8o, from BenchChem technical guide) |

Table 2: In Vitro Anti-proliferative Activity (IC₅₀) of a Representative K-Ras G12D PROTAC Degrader

| Cell Line | K-Ras Genotype | IC₅₀ (nM) |

| AsPC-1 | G12D | 59.97 |

| SNU-1 | Heterozygous G12D | 43.51 |

| HPAF-II | Heterozygous G12D | 31.36 |

| AGS | Heterozygous G12D | 51.53 |

| PANC 04.03 | Heterozygous G12D | >10000 |

| (Data for a representative K-Ras G12D degrader, Compound 8o, from BenchChem technical guide) |

Conclusion and Future Directions

"this compound" represents a valuable chemical tool for the development of PROTAC-based therapies targeting the historically challenging oncoprotein, K-Ras. The resulting "PROTAC K-Ras Degrader-1" offers a promising strategy to overcome the limitations of conventional inhibitors by inducing the complete removal of the K-Ras protein from the cell. This leads to a sustained inhibition of downstream oncogenic signaling pathways.

Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of "PROTAC K-Ras Degrader-1" in preclinical in vivo models. Optimization of the K-Ras ligand, the linker, and the E3 ligase ligand may lead to the development of next-generation K-Ras degraders with improved potency, selectivity, and drug-like properties. The continued exploration of this therapeutic modality holds significant promise for the treatment of K-Ras-driven cancers.

References

An In-depth Technical Guide to the Mechanism of Action of K-Ras Ligand-Linker Conjugates in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma (K-Ras) oncogene is one of the most frequently mutated genes in human cancers, making it a prime target for therapeutic intervention. For decades, K-Ras was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The advent of Proteolysis Targeting Chimeras (PROTACs) has provided a novel and powerful strategy to target K-Ras by coopting the cell's natural protein degradation machinery. This guide provides a detailed technical overview of the mechanism of action of K-Ras ligand-linker conjugates as the core components of K-Ras-targeting PROTACs.

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, K-Ras), a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite association forms a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. "K-Ras ligand-Linker Conjugate 1" represents a key building block in the synthesis of such PROTACs, specifically "PROTAC K-Ras Degrader-1".

The PROTAC-mediated Degradation of K-Ras: A Step-by-Step Mechanism

The fundamental mechanism of action for a K-Ras PROTAC involves a catalytic cycle that results in the degradation of the K-Ras protein.

-

Binary Complex Formation: The K-Ras PROTAC first binds to either the K-Ras protein or the E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a binary complex.

-

Ternary Complex Formation: The initial binary complex then recruits the other protein partner to form a key ternary complex (K-Ras-PROTAC-E3 ligase). The stability and conformation of this complex are critical for the subsequent steps and are heavily influenced by the nature of the K-Ras ligand, the E3 ligase ligand, and the connecting linker.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the K-Ras protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated K-Ras is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: After K-Ras degradation, the PROTAC and the E3 ligase are released and can engage another K-Ras protein, enabling a catalytic cycle of degradation.

Key Components of K-Ras PROTACs

K-Ras Ligands

The choice of the K-Ras ligand, or "warhead," is crucial for the potency and selectivity of the PROTAC. These ligands are often derived from known K-Ras inhibitors.

-

Covalent Inhibitors: For K-Ras mutants with an accessible cysteine, such as G12C, covalent inhibitors like MRTX849 (Adagrasib) and AMG-510 (Sotorasib) are commonly used as warheads. These form an irreversible bond with the mutant K-Ras, which can lead to high potency. However, the covalent nature means the PROTAC is consumed in the reaction, precluding a fully catalytic cycle.

-

Non-covalent Inhibitors: For other K-Ras mutants like G12D, non-covalent inhibitors such as MRTX1133 are employed. These reversible binders allow for a true catalytic degradation cycle.

Linker

The linker is a critical component that connects the K-Ras ligand to the E3 ligase ligand. Its length, composition, and attachment points significantly impact the formation and stability of the ternary complex.

-

Length: An optimal linker length is required to bridge the two proteins effectively. A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive ternary complex conformations.

-

Composition: Linkers are typically composed of flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, or more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings. The composition affects the solubility, cell permeability, and conformational flexibility of the PROTAC.

E3 Ligase Ligands

The E3 ligase ligand determines which of the over 600 E3 ligases in the human body is recruited for K-Ras degradation. The most commonly used E3 ligases in PROTAC design are:

-

Von Hippel-Lindau (VHL): Ligands such as VH032 are used to recruit the VHL E3 ligase.

-

Cereblon (CRBN): Immunomodulatory drugs (IMiDs) like pomalidomide and thalidomide (B1683933) are used as CRBN ligands.

Quantitative Data on K-Ras PROTACs and Their Components

The efficacy of a K-Ras PROTAC is determined by several quantitative parameters, including the binding affinities of its components and its degradation efficiency.

Binary Binding Affinities

| Ligand | Target | Binding Affinity (Kd / IC50) | Assay |

| MRTX849 | KRAS G12C | ~142 nM (IC50) | Biochemical Assay |

| AMG-510 | KRAS G12C | ~90 nM (IC50) | Biochemical Assay |

| MRTX1133 | KRAS G12D | ~0.2 pM (Kd, estimated) | Biochemical Assay |

| VH032 | VHL | ~185 nM (Kd) | Isothermal Titration Calorimetry (ITC) |

| Pomalidomide | Cereblon-DDB1 | ~157 nM (Kd) | Competitive Titration |

K-Ras PROTAC Degradation Efficiency

The degradation efficiency of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

| PROTAC | K-Ras Ligand | E3 Ligase Ligand | Cell Line | DC50 (µM) | Dmax (%) |

| LC-2 | MRTX849 | VHL | NCI-H2030 (KRAS G12C) | 0.59 ± 0.20 | ~80 |

| LC-2 | MRTX849 | VHL | MIA PaCa-2 (KRAS G12C) | 0.32 ± 0.08 | ~75 |

| LC-2 | MRTX849 | VHL | SW1573 (KRAS G12C) | 0.25 ± 0.04 | ~90 |

| LC-2 | MRTX849 | VHL | NCI-H23 (KRAS G12C) | 0.76 ± 0.15 | >50 |

| MRTX1133-based | MRTX1133 analog | VHL | AsPC-1 (KRAS G12D) | ~0.020 | >90 |

| AMG-510-based | AMG-510 | VHL | NCI-H358 (KRAS G12C) | ~0.1 | ~90 |

Experimental Protocols

The characterization of K-Ras PROTACs involves a series of in vitro and cellular assays to determine their binding, degradation, and functional effects.

Ternary Complex Formation Assay (TR-FRET)

Objective: To measure the formation of the K-Ras-PROTAC-E3 ligase ternary complex in a biochemical setting.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. In this assay, a tagged K-Ras protein is bound by a terbium-labeled antibody (donor), and a tagged E3 ligase is bound by a fluorescently labeled antibody (acceptor). The PROTAC brings the donor and acceptor into close proximity, resulting in an increased FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

-

Reconstitute tagged recombinant K-Ras (e.g., GST-K-Ras) and E3 ligase (e.g., His-VHL complex).

-

Prepare serial dilutions of the K-Ras PROTAC.

-

Prepare solutions of Tb-anti-GST antibody (donor) and an acceptor-labeled anti-His antibody.

-

-

Assay Procedure (384-well plate format):

-

Add GST-K-Ras and His-VHL to each well at optimized concentrations (e.g., 2-10 nM).

-

Add the K-Ras PROTAC at various concentrations.

-

Add the Tb-anti-GST and acceptor-anti-His antibodies.

-

Incubate at room temperature for 1-2 hours.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor.

-

Calculate the FRET ratio (acceptor emission / donor emission).

-

Plot the FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of ternary complex formation.

-

K-Ras Degradation Assay (Western Blot)

Objective: To quantify the reduction of cellular K-Ras protein levels after PROTAC treatment.

Protocol:

-

Cell Culture and Treatment:

-

Seed K-Ras mutant cancer cells (e.g., NCI-H2030 for G12C) in 6-well plates and allow them to adhere.

-

Treat the cells with a serial dilution of the K-Ras PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against K-Ras overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the K-Ras band intensity to the loading control.

-

Calculate the percentage of K-Ras degradation relative to the vehicle control to determine DC50 and Dmax.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of K-Ras degradation on cancer cell viability.

Protocol:

-

Cell Seeding:

-

Seed K-Ras mutant cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well.

-

Allow the cells to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the K-Ras PROTAC for 72 hours. Include a vehicle control.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percent viability against the log of the PROTAC concentration to determine the IC50 value.

-

Downstream Signaling Effects of K-Ras Degradation

K-Ras is a central node in multiple signaling pathways that drive cell proliferation and survival. The degradation of K-Ras by PROTACs leads to the downregulation of these pathways, most notably the MAPK/ERK pathway. This can be monitored by measuring the phosphorylation levels of downstream effectors like ERK (p-ERK).

The Role of K-Ras Ligand-Linker Conjugates in Targeted Protein Degradation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of effective therapies against cancers driven by Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) mutations has been a long-standing challenge in oncology. The once-deemed "undruggable" nature of K-Ras is now being overcome by innovative therapeutic modalities, among which targeted protein degradation has emerged as a powerful strategy. This guide delves into the role of "K-Ras ligand-Linker Conjugate 1," a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to eliminate the K-Ras protein from cancer cells.

Introduction to Targeted Protein Degradation with PROTACs

Targeted protein degradation is a therapeutic strategy that harnesses the cell's own machinery for protein disposal, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the heart of this approach. They consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

By simultaneously binding to the target protein and an E3 ligase, a PROTAC forms a ternary complex, bringing the target in close proximity to the E3 ligase.[4] This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules, marking it for degradation by the 26S proteasome.[5] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a significant advantage over traditional inhibitors.[5]

The Role of "this compound"

"this compound" is not a functional PROTAC itself, but rather a crucial synthetic intermediate used in the construction of K-Ras-targeting PROTACs.[6][7] It incorporates two of the three essential components of a PROTAC:

-

A ligand for K-Ras: This "warhead" is designed to bind specifically to the K-Ras protein.

-

A PROTAC linker: This chemical chain connects the K-Ras ligand to a site where an E3 ligase ligand can be attached.

This conjugate serves as a versatile platform for creating a library of K-Ras degraders by allowing for the attachment of various E3 ligase ligands (e.g., for VHL, CRBN, MDM2, or IAP) to the end of the linker.[1][6] The modular nature of this approach enables the optimization of the final PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. For instance, "this compound" can be used to synthesize "PROTAC K-Ras Degrader-1," a potent degrader that has demonstrated significant efficacy in cell-based assays.[6][7]

Case Study: LC-2, a First-in-Class K-Ras G12C PROTAC Degrader

To illustrate the principles of K-Ras targeted protein degradation, we will examine LC-2, a well-characterized, first-in-class PROTAC that selectively degrades the oncogenic KRAS G12C mutant. LC-2 is synthesized by linking a K-Ras G12C covalent inhibitor, MRTX849, to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[8]

Mechanism of Action of LC-2

The mechanism of LC-2-mediated K-Ras G12C degradation follows the classic PROTAC model. First, the MRTX849 warhead of LC-2 covalently binds to the cysteine residue of the K-Ras G12C mutant. The other end of the LC-2 molecule simultaneously recruits the VHL E3 ligase, forming a K-Ras G12C-LC-2-VHL ternary complex. This proximity enables the VHL E3 ligase to polyubiquitinate K-Ras G12C, marking it for destruction by the proteasome. The subsequent degradation of K-Ras G12C leads to the suppression of downstream signaling pathways, such as the MAPK pathway, which are crucial for cancer cell proliferation and survival.[8]

Caption: Mechanism of LC-2 mediated K-Ras G12C degradation.

Quantitative Data for LC-2

The efficacy of a PROTAC is typically measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. LC-2 has demonstrated potent and efficient degradation of K-Ras G12C across various cancer cell lines.

| Cell Line | K-Ras G12C Status | DC50 (µM) | Dmax | Reference(s) |

| NCI-H2030 | Homozygous | 0.25 - 0.76 | ~75-90% | [8] |

| MIA PaCa-2 | Heterozygous | 0.25 - 0.76 | ~75-90% | [8] |

| SW1573 | Heterozygous | 0.25 - 0.76 | ~75-90% | [8] |

| NCI-H23 | Heterozygous | 0.25 - 0.76 | ~75-90% | [8] |

| NCI-H358 | Homozygous | 0.25 - 0.76 | ~75-90% | [8] |

Key Experimental Protocols for Characterizing K-Ras PROTACs

The development and validation of K-Ras PROTACs involve a series of key experiments to assess their efficacy and mechanism of action.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H2030) and allow them to adhere overnight. Treat the cells with varying concentrations of the K-Ras PROTAC (e.g., LC-2) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).[9]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[11]

-

Immunoblotting: Block the membrane and incubate with a primary antibody against K-Ras. A loading control antibody (e.g., β-actin or GAPDH) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[11]

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the K-Ras band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.[11]

Caption: Western Blotting workflow for K-Ras degradation analysis.

Cell Viability Assays

These assays determine the effect of K-Ras degradation on cancer cell proliferation and survival.

Protocol (using CellTiter-Glo®):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[12]

-

Compound Treatment: Treat the cells with serial dilutions of the K-Ras PROTAC. Include a vehicle control.[12]

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).[13]

-

Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).[13]

-

Signal Measurement: Measure the luminescence using a plate reader.[13]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[12]

Caption: Cell Viability Assay workflow.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to confirm the formation of the K-Ras-PROTAC-E3 ligase ternary complex.

Protocol:

-

Cell Treatment: Treat cells with the K-Ras PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.[14]

-

Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.[14]

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL) or K-Ras, coupled to magnetic or agarose (B213101) beads.[14]

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the captured protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of K-Ras and the E3 ligase to confirm their co-precipitation.[14]

Caption: Co-Immunoprecipitation workflow for ternary complex validation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of K-Ras.

Protocol:

-

Reaction Setup: Combine purified recombinant K-Ras, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., VHL complex), ubiquitin, and ATP in a reaction buffer.[2]

-

PROTAC Addition: Add the K-Ras PROTAC or a vehicle control to the reaction mixtures.[2]

-

Incubation: Incubate the reactions at 37°C to allow for ubiquitination to occur.

-

Quenching and Analysis: Stop the reaction and analyze the samples by Western blotting, using an anti-K-Ras antibody. The appearance of higher molecular weight bands or a smear above the unmodified K-Ras band indicates polyubiquitination.[2]

Caption: In Vitro Ubiquitination Assay workflow.

Conclusion

"this compound" and similar molecules are pivotal starting points for the development of PROTACs aimed at degrading the K-Ras oncoprotein. The successful creation of potent and selective K-Ras degraders, such as LC-2, validates the therapeutic potential of this approach. By leveraging the cell's natural protein disposal system, K-Ras-targeting PROTACs offer a novel and promising strategy to combat K-Ras-driven cancers, moving beyond conventional inhibition to achieve complete protein elimination. The continued refinement of K-Ras ligands, linkers, and E3 ligase recruiters will undoubtedly lead to the development of next-generation degraders with enhanced clinical utility.

References

- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 5. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and Synthesis of K-Ras Targeting PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The development of therapeutic agents that can effectively target oncogenic K-Ras has been a long-standing challenge in cancer therapy. The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened up new avenues for targeting previously "undruggable" proteins like K-Ras. This technical guide provides an in-depth overview of the discovery and synthesis of PROTAC linkers specifically designed to target K-Ras, offering a comprehensive resource for researchers in the field.

Introduction to K-Ras Targeting PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate target proteins. A typical PROTAC consists of three key components: a ligand that binds to the protein of interest (in this case, K-Ras), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The formation of a ternary complex between the PROTAC, K-Ras, and the E3 ligase leads to the ubiquitination of K-Ras and its subsequent degradation by the proteasome.[1]

The linker is a critical component of a PROTAC, as its length, composition, and attachment points can significantly influence the stability and efficacy of the ternary complex, and ultimately, the degradation of the target protein.[2] This guide will delve into the specifics of linkers used in K-Ras targeting PROTACs, summarizing key data and providing methodological insights.

Data Presentation: Quantitative Analysis of K-Ras PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported quantitative data for various K-Ras targeting PROTACs, highlighting the different linkers, K-Ras inhibitors, and E3 ligase ligands employed.

| PROTAC | K-Ras Mutant | K-Ras Inhibitor | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |

| 8o | G12D | MRTX1133 analogue | VHL | PEG-based | 19.77 nM | >95% | SNU-1 | [3][4] |

| KP-14 | G12C | KRas G12C-IN-3 | Pomalidomide (CRBN) | Not specified | ~1.25 µM | Not specified | NCI-H358 | [5] |

| LC-2 | G12C | MRTX849 | VHL | Not specified | 0.25 - 0.76 µM | ~40-90% | Various | [6][7] |

| III-2 | G12C | AMG-510 | CRBN | Not specified | Not specified | Potent degradation | Not specified | [2][8] |

| IV-1 | G12C | AMG-510 | CRBN | Not specified | Not specified | Potent degradation | Not specified | [2][8] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and evaluation of K-Ras targeting PROTACs. Below are generalized methodologies for key experiments cited in the literature.

Protocol 1: General Synthesis of an Amide-Linked PROTAC

This protocol describes a common method for coupling a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized linker.

Materials:

-

Component A-COOH (K-Ras inhibitor or E3 ligase ligand with a carboxylic acid handle)

-

Amine-PEGn-Component B (Linker with a terminal amine and the other binding moiety)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

5% LiCl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add Amine-PEGn-Component B (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[9]

Protocol 2: Western Blotting for K-Ras Degradation

This protocol outlines the steps to assess the degradation of K-Ras in cancer cells following PROTAC treatment.

Materials:

-

Cancer cell line expressing the target K-Ras mutant

-

K-Ras targeting PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-K-Ras, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using software like ImageJ.

-

Normalize the K-Ras band intensity to the loading control (β-actin or GAPDH).

-

Calculate the percentage of K-Ras remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[3][10]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in K-Ras PROTAC development.

Caption: The K-Ras signaling pathway, a key driver of cell growth.

References

- 1. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]

- 8. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: K-Ras Ligand-Linker Conjugates for Induced K-Ras Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the utilization of K-Ras ligand-linker conjugates in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of oncogenic K-Ras, with a focus on the K-Ras G12C mutant.

Introduction: Targeting the "Undruggable" K-Ras

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and resistance to therapies. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of suitable binding pockets for small molecule inhibitors. The development of covalent inhibitors targeting the K-Ras G12C mutant marked a significant breakthrough. Building on this, the application of PROTAC technology offers a novel and powerful strategy to not just inhibit, but completely eliminate the oncogenic K-Ras protein.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (in this case, K-Ras), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. "K-Ras ligand-Linker Conjugate 1" represents a key building block in the synthesis of these K-Ras-targeting PROTACs.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental principle behind K-Ras degrading PROTACs synthesized from ligand-linker conjugates is the formation of a ternary complex between the K-Ras protein, the PROTAC molecule, and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).

Caption: Mechanism of PROTAC-induced K-Ras degradation.

This process of ubiquitination marks the K-Ras protein for destruction by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalyze further rounds of degradation.

Key K-Ras Degraders Derived from Ligand-Linker Conjugates

Several potent K-Ras degraders have been developed using the ligand-linker conjugate strategy. Below is a summary of the quantitative data for some prominent examples.

Data Presentation

Table 1: In Vitro Degradation of K-Ras G12C by PROTACs

| Compound | Target | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) | Citation |

| LC-2 | K-Ras G12C | VHL | NCI-H2030 | 0.59 | ~80 | [1] |

| MIA PaCa-2 | 0.32 | >75 | [2] | |||

| SW1573 | 0.76 | >75 | [2] | |||

| NCI-H23 | 0.25 | >50 | [2] | |||

| NCI-H358 | 0.35 | >75 | [2] | |||

| YF135 | K-Ras G12C | VHL | H358 | 3.61 | >80 | [3] |

| H23 | 4.53 | >80 | [3] | |||

| PROTAC K-Ras Degrader-1 (HY-129523) | K-Ras | Cereblon | SW1573 | Not Reported | ≥70 | [4] |

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: In Vitro Anti-proliferative Activity of K-Ras PROTACs

| Compound | Cell Line | IC50 (nM) | Citation |

| YF135 | H358 | 153.9 | [3] |

| H23 | 243.9 | [3] |

IC50: Concentration required for 50% inhibition of cell proliferation.

K-Ras Signaling Pathway and Point of Intervention

K-Ras is a central node in signaling pathways that control cell growth, proliferation, and survival. The constitutive activation of K-Ras due to mutations leads to the hyperactivation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. K-Ras degraders intervene at the very top of this cascade by eliminating the K-Ras protein itself.

Caption: K-Ras signaling pathway and PROTAC intervention.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize K-Ras degraders.

Synthesis of a Reversible-Covalent K-Ras G12C PROTAC (YF135)

The synthesis of YF135 involves a multi-step process, starting from commercially available materials to construct the K-Ras G12C binder, which is then coupled to a VHL ligand via a linker. The detailed synthesis is described in the supplementary information of the publication by Yang et al. (2022). A representative final step is the condensation of the K-Ras G12C ligand-linker intermediate with the VHL E3 ligase ligand.

Note: The complete, step-by-step synthesis protocol with characterization data (NMR, HRMS) is extensive and can be found in the supplementary materials of the cited primary literature.

Caption: General synthesis workflow for K-Ras PROTACs.

Western Blot for K-Ras Degradation

This protocol is used to quantify the reduction in K-Ras protein levels following treatment with a degrader.

-

Cell Culture and Treatment:

-

Plate K-Ras mutant cancer cells (e.g., NCI-H2030, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the K-Ras degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against K-Ras overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the K-Ras band intensity to the loading control.

-

Calculate the percentage of K-Ras degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of the K-Ras degrader on cancer cell proliferation.

-

Cell Seeding:

-

Seed K-Ras mutant cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the K-Ras degrader or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the degrader concentration to determine the IC50 value.

-

Phospho-ERK (p-ERK) Western Blot

This assay assesses the impact of K-Ras degradation on downstream signaling.

-

The protocol is similar to the K-Ras Western Blot, with the following modifications:

-

Use primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Normalize the p-ERK signal to the total ERK signal to determine the extent of signaling inhibition.

-

Caption: General experimental workflow for K-Ras degrader characterization.

Conclusion and Future Directions

The use of K-Ras ligand-linker conjugates to create potent and selective K-Ras degraders represents a paradigm shift in targeting this historically challenging oncoprotein. The data presented for compounds like LC-2 and YF135 demonstrate the feasibility of this approach in achieving robust degradation of K-Ras G12C and inhibiting downstream oncogenic signaling.

Future research will likely focus on:

-

Developing PROTACs for other prevalent K-Ras mutations (e.g., G12D, G12V).

-

Optimizing linker chemistry to improve the potency and pharmacokinetic properties of K-Ras degraders.

-

Exploring the use of different E3 ligases to overcome potential resistance mechanisms.

-

Evaluating the in vivo efficacy and safety of these degraders in preclinical and clinical settings.

This technical guide provides a foundational understanding of the principles, data, and methodologies involved in the development of K-Ras degraders. As this exciting field continues to evolve, these molecules hold immense promise for the future of cancer therapy.

References

A Technical Guide to the Design of K-Ras-Specific PROTACs

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the fundamental principles guiding the design and development of Proteolysis Targeting Chimeras (PROTACs) specifically aimed at the degradation of the K-Ras oncoprotein. We will explore the core components of K-Ras PROTACs, quantitative measures of their efficacy, detailed experimental protocols, and the key signaling pathways involved.

Introduction: Targeting the "Undruggable" K-Ras

The Kirsten Rat Sarcoma Viral Oncogene Homologue (K-Ras) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, including pancreatic, colorectal, and lung cancers, leading to constitutively active K-Ras signaling.[2][3] For decades, K-Ras was considered "undruggable" due to its smooth surface and picomolar affinity for GTP.[4]

The advent of covalent inhibitors targeting specific K-Ras mutants, such as K-Ras G12C, marked a significant breakthrough.[1] However, challenges like acquired resistance necessitate complementary therapeutic strategies.[5][6] PROTACs offer a novel approach, moving beyond simple inhibition to induce the outright degradation of the target protein.[7][8] These heterobifunctional molecules link a target-binding warhead to an E3 ubiquitin ligase ligand, hijacking the cell's ubiquitin-proteasome system to tag the protein of interest for destruction.[5][9] This event-based, catalytic mechanism can overcome resistance mechanisms associated with traditional inhibitors and eliminate both enzymatic and scaffolding functions of the target protein.[7][10]

Core Principles of K-Ras PROTAC Design

A K-Ras specific PROTAC is composed of three essential components: a warhead that binds to K-Ras, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The careful selection and optimization of each component are critical for achieving a potent and selective degrader.[9]

Caption: Core components of a K-Ras specific PROTAC.

The warhead provides the specificity for the PROTAC. Its design is based on existing K-Ras inhibitors.

-

Covalent Warheads: For K-Ras G12C, which possesses a reactive cysteine residue, covalent inhibitors like Sotorasib (AMG-510) and Adagrasib (MRTX849) have been successfully adapted as warheads.[1][3][6] While effective, the covalent nature of these warheads may limit the catalytic potential of the PROTAC, as the molecule is consumed in the reaction.[1][8]

-

Non-covalent Warheads: For other mutations like K-Ras G12D, non-covalent inhibitors such as MRTX1133 are employed.[11] Recently, pan-K-Ras inhibitors that bind to the Switch II pocket, like BI-2865, have been used to create degraders effective against multiple K-Ras mutants.[10][12] The development of non-covalent degraders is a key goal to harness the full catalytic power of the PROTAC modality.[9]

The choice of E3 ligase is crucial for successful degradation. The ligand part of the PROTAC must bind to an E3 ligase that is expressed in the target cells and is spatially and functionally compatible with K-Ras.

-

Von Hippel-Lindau (VHL): VHL is the most predominantly and successfully recruited E3 ligase for K-Ras degradation.[13] Numerous potent K-Ras PROTACs, such as LC-2 and ACBI3, utilize VHL ligands.[1][4]

-

Cereblon (CRBN): CRBN has also been explored for K-Ras degradation.[5][13] However, some studies suggest that for K-Ras mutants, VHL-based degraders may be more efficient than their CRBN-based counterparts.[13]

-

Considerations: Key factors for selection include the expression level of the E3 ligase in target cancer cells and the cellular colocalization of the ligase with K-Ras.[13] Resistance can emerge through the downregulation or mutation of the recruited E3 ligase.[7]

The linker is not merely a spacer but a critical determinant of PROTAC efficacy. It influences the formation, stability, and conformation of the ternary complex (K-Ras-PROTAC-E3 Ligase).

-

Properties: Linker length, rigidity, and composition must be empirically optimized.[9][14] An overly short linker may prevent the formation of a productive ternary complex, while an excessively long or flexible one might lead to instability.[15]

-

Attachment Point: The position where the linker is attached to the warhead and the E3 ligand is also a critical variable that can dramatically impact degradation efficiency.[9][14]

-

Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC molecule, such as solubility and cell permeability, which are common challenges due to the high molecular weight of PROTACs.[5][10]

Caption: Simplified K-Ras activation and signaling pathway.

The PROTAC Mechanism of Action

The ultimate goal of a K-Ras PROTAC is to induce the formation of a productive ternary complex. This complex brings K-Ras into close proximity with the recruited E3 ligase, allowing the ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of K-Ras. The poly-ubiquitinated K-Ras is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle.

Caption: Mechanism of K-Ras degradation by a PROTAC.

Quantitative Analysis of K-Ras PROTACs

The efficacy of a PROTAC is assessed using several key metrics. The goal is to achieve potent degradation at low concentrations.

| Compound | K-Ras Mutant | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line | Ref |

| LC-2 | G12C | VHL | 0.59 ± 0.20 µM | ~75% | NCI-H2030 | [1] |

| LC-2 | G12C | VHL | 0.32 ± 0.08 µM | ~75% | MIA PaCa-2 | [1] |

| Unnamed | G12C | VHL | 0.1 µM | >90% | N/A | [5] |

| ACBI3 | Pan-mutant | VHL | 3.9 nM | N/A | GP2d | [4] |

| 8o | G12D | VHL | N/A | N/A | AsPC-1 | [11] |

| ASP3082 | G12D | VHL | In Phase I Clinical Trial | N/A | N/A | [16] |

-

DC₅₀ (Half-maximal degradation concentration): The concentration of PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ (Maximum degradation): The maximum percentage of protein degradation achievable.

-

Hook Effect: At very high concentrations, the formation of binary complexes (PROTAC-K-Ras or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex, leading to reduced degradation. This is a common phenomenon in PROTAC dose-response curves.[13]

Key Experimental Protocols

A series of well-defined assays are required to characterize a novel K-Ras PROTAC.

Caption: General experimental workflow for K-Ras PROTAC evaluation.

This is the gold-standard method to directly measure the reduction in target protein levels.

-

Cell Culture and Treatment: Seed K-Ras mutant cancer cells (e.g., MIA PaCa-2, NCI-H2030) in plates. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Apply a chemiluminescent substrate and image the blot.[13] Strip the blot and re-probe for a loading control (e.g., GAPDH, β-actin). Quantify band intensities to normalize K-Ras levels to the loading control.[13]

This assay measures PROTAC-induced protein-protein interactions in live cells.

-

Vector Transfection: Co-transfect HEK293T cells with expression vectors for NanoLuc®-K-Ras and HaloTag®-E3 ligase (e.g., VHL).[13]

-

Cell Seeding: After 24 hours, seed the transfected cells into 96- or 384-well white assay plates.[13]

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

-

Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) and the NanoBRET™ Nano-Glo® Substrate (donor) to the wells.[13]

-

Signal Measurement: Incubate the plate at 37°C. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable luminometer.[13]

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates ternary complex formation.[13]

FP assays are used to determine the binding affinities (Kd) of the PROTAC to K-Ras and the E3 ligase in a purified system.

-

Principle: A small, fluorescently labeled tracer (e.g., a peptide that binds VHL) is used. When unbound, it tumbles rapidly, and emitted light is depolarized. When bound to a large protein (VHL complex), it tumbles slowly, and the emitted light remains polarized.

-

Competitive FP for E3 Ligase Binding:

-

Prepare a solution of the E3 ligase complex (e.g., VCB) and a fluorescent tracer (e.g., FAM-labeled HIF-1α peptide).[17]

-

Add increasing concentrations of the K-Ras PROTAC.

-

The PROTAC will compete with the tracer for binding to the E3 ligase, causing a decrease in fluorescence polarization.

-

The IC₅₀ can be determined and used to calculate the binding affinity (Ki).

-

-

Ternary Complex Affinity: The FP assay can be adapted to measure the affinity of the ternary complex by pre-saturating the PROTAC with one protein partner before titrating in the second.[17]

Challenges and Future Perspectives

Despite promising results, the development of K-Ras PROTACs faces several challenges:

-

Pharmacokinetics and Bioavailability: PROTACs are large molecules that often violate Lipinski's rule of five, leading to poor cell permeability and oral bioavailability.[5][10]

-

Resistance Mechanisms: Tumors may develop resistance by downregulating or mutating the recruited E3 ligase or through pathway rewiring that reduces dependency on K-Ras.[7][10]

-

Selectivity: For pan-K-Ras degraders, ensuring selectivity for mutant K-Ras over wild-type K-Ras is a significant challenge to minimize potential toxicities.[4]

-

Catalytic Efficiency: Covalent PROTACs are inherently non-catalytic, which may limit their in vivo efficacy compared to traditional inhibitors.[1] Developing potent, reversible, non-covalent K-Ras degraders is a major focus of current research.[9]

The field of K-Ras PROTACs is rapidly evolving. The progression of molecules like ASP3082 into clinical trials marks a major milestone.[16] Future efforts will focus on optimizing linker technology, discovering novel E3 ligase ligands to expand the targeting landscape, and developing strategies to overcome resistance, ultimately aiming to deliver a powerful new class of therapeutics for K-Ras-driven cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting KRAS in Solid Tumors: Current Challenges and Future Opportunities of Novel KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting KRAS in Cancer Therapy: Beyond Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]

- 6. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

- 8. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Missing Link between (Un)druggable and Degradable KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for "PROTAC K-Ras Degrader-1" from "K-Ras ligand-Linker Conjugate 1"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of "PROTAC K-Ras Degrader-1," a potent degrader of K-Ras, from its precursor, "K-Ras ligand-Linker Conjugate 1." PROTAC K-Ras Degrader-1 is a heterobifunctional molecule designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to the K-Ras protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a promising therapeutic strategy for targeting K-Ras-driven cancers. The following sections detail the necessary materials, step-by-step synthesis protocol, and characterization data.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A typical PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation.

PROTAC K-Ras Degrader-1 is a Cereblon-based PROTAC that has demonstrated effective degradation of the K-Ras protein.[1] This application note describes the final synthesis step to produce PROTAC K-Ras Degrader-1 by coupling "this compound" with a pomalidomide (B1683931) derivative, which serves as the Cereblon E3 ligase ligand.

Data Presentation

Table 1: Materials Required for Synthesis

| Reagent/Material | Supplier | Catalog Number |

| This compound | MedChemExpress | HY-129523-PN35305 |

| Pomalidomide | Commercially Available | N/A |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Sigma-Aldrich | 157406 |

| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |

| Dichloromethane (DCM) | Sigma-Aldrich | 270997 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Scientific | S233-500 |

| Brine | Fisher Scientific | S271-1 |

| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Sigma-Aldrich | 239313 |

| High-Performance Liquid Chromatography (HPLC) system | Waters | Alliance e2695 |

| Mass Spectrometer | Waters | SQ Detector 2 |

Table 2: Synthesis Reaction Parameters

| Parameter | Value |

| Reaction Scale | 50 mg (this compound) |

| Reaction Solvent | Anhydrous DMF |

| Coupling Reagent | BOP |

| Base | DIPEA |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Purification Method | Preparative HPLC |

Experimental Protocols

Synthesis of PROTAC K-Ras Degrader-1

The synthesis of PROTAC K-Ras Degrader-1 from this compound involves an amide coupling reaction with a pomalidomide derivative. The general scheme for this synthesis is described in patent WO2019195609A2.

Procedure:

-

To a solution of This compound (50 mg, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (2 mL), add pomalidomide (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.5 eq).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

-

Upon completion, dilute the reaction mixture with Dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield PROTAC K-Ras Degrader-1 .

-

Characterize the final product by HPLC, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Mandatory Visualization

Caption: Synthesis workflow for PROTAC K-Ras Degrader-1.

Caption: Mechanism of action for K-Ras degradation.

Caption: Simplified K-Ras downstream signaling pathway.

References

Application Notes and Protocols for Validating K-Ras Degradation by PROTACs using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell by hijacking the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][5] K-Ras, a frequently mutated oncogene in various cancers, is a prime target for PROTAC-mediated degradation.[6][7] Validating the degradation of K-Ras is a critical step in the development of K-Ras-targeting PROTACs. Western blotting is a fundamental and widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[8][9] This document provides a detailed protocol for performing Western blots to assess K-Ras degradation, along with illustrative diagrams of the relevant biological pathway and experimental workflow.

K-Ras Signaling Pathway

The K-Ras protein is a key component of the RAS/MAPK signaling pathway, which regulates cell growth, proliferation, and differentiation.[10][11] Upon activation by upstream signals, K-Ras binds to GTP and subsequently activates downstream effector proteins, including those in the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[12][13] Mutations in the KRAS gene can lead to a constitutively active K-Ras protein, driving uncontrolled cell growth and tumor development.[7]

K-Ras Signaling Pathway Diagram

PROTAC-Mediated K-Ras Degradation Workflow

The experimental workflow for validating K-Ras degradation by a PROTAC involves several key steps. It begins with treating cancer cells harboring a K-Ras mutation with the PROTAC molecule. Following treatment, cell lysates are prepared and subjected to Western blot analysis to quantify the levels of K-Ras protein.

Experimental Workflow for K-Ras Degradation Analysis

Detailed Experimental Protocol: Western Blot for K-Ras Degradation

This protocol outlines the methodology for assessing the degradation of K-Ras in cancer cell lines after treatment with a PROTAC.

Materials and Reagents:

-

Cell Line: K-Ras mutant cancer cell line (e.g., MIA PaCa-2 for K-Ras G12C, Cal-62 for K-Ras G12R).[14][15]

-

PROTAC Compound: Stock solution in DMSO.

-

Vehicle Control: DMSO.

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): Ice-cold, pH 7.4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: BCA or Bradford assay.

-

Sample Buffer: 4x Laemmli buffer.

-

SDS-PAGE Gels: Polyacrylamide gels of appropriate percentage.

-

Transfer Buffer: Tris-Glycine buffer with 20% methanol.

-

Membranes: PVDF or nitrocellulose.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-K-Ras antibody.

-

Loading control antibody (e.g., mouse anti-GAPDH, rabbit anti-β-actin, or rabbit anti-α-Tubulin).[15]

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Chemiluminescent Substrate: ECL substrate.

-

Imaging System: Chemiluminescence imager.

Step-by-Step Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with increasing concentrations of the K-Ras PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[8]

-

Incubate for the desired time points (e.g., 4, 8, 16, 24, or 48 hours) at 37°C.[8]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[8]

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[16]

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[8]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.[8]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-K-Ras antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Repeat the immunoblotting process for the loading control antibody on the same membrane after stripping or on a separate gel.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.[15]

-

Quantify the band intensities using densitometry software.

-

Normalize the K-Ras band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of K-Ras degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[17]

-

Quantitative Data Summary

The following table summarizes the degradation efficiency of various PROTACs targeting different K-Ras mutants, as determined by Western blot analysis.

| PROTAC | K-Ras Mutant | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | E3 Ligase |

| LC-2 | G12C | MIA PaCa-2 | ~1000 | >90 | 24 | VHL |

| PROTAC 3 | G12R | Cal-62 | 462 | 75 | 18 | VHL |

| PROTAC 3 | G12R | KP-2 | 162 | 60 | 18 | VHL |

| ACBI4 | G12R | KP-2 | - | 70 | 18 | VHL |

| Unnamed | G12C | - | 100 | 90 | - | VHL |

Data sourced from multiple studies.[6][14][17]

Conclusion

Western blotting is an indispensable tool for the initial validation and characterization of PROTACs designed to degrade K-Ras. This application note provides a comprehensive protocol and the necessary background for researchers to effectively perform these experiments. Careful execution of this protocol will yield reliable quantitative data on the potency (DC₅₀) and efficacy (Dₘₐₓ) of novel K-Ras degrading PROTACs, which is essential for advancing these promising molecules in the drug discovery pipeline. For higher throughput screening, alternative methods like capillary Western blot (Jess) or HiBiT-based assays may be considered.[18]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 10. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 11. KRAS - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reactionbiology.com [reactionbiology.com]

- 16. benchchem.com [benchchem.com]

- 17. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]

- 18. selvita.com [selvita.com]

Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Measurement of K-Ras PROTAC Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras and aberrant downstream signaling, driving tumor growth.[3][4] For many years, K-Ras was considered "undruggable" due to its high affinity for GTP/GDP and the absence of well-defined allosteric binding pockets.[5][6]

Proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic modality to target challenging proteins like K-Ras. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7][8] They consist of a ligand that binds to the protein of interest (e.g., K-Ras), a linker, and a ligand that recruits an E3 ubiquitin ligase.[9] This brings the E3 ligase into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[7][10]